molecular formula C16H15N5O3 B2600962 N-(3-methoxyphenethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide CAS No. 1234943-61-3

N-(3-methoxyphenethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

Cat. No. B2600962
CAS RN: 1234943-61-3
M. Wt: 325.328
InChI Key: CPBSLMKEBMBBSC-UHFFFAOYSA-N
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Description

N-(3-methoxyphenethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide, also known as MPOC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Antibacterial Activity

A study by Aghekyan et al. (2020) on the synthesis and antibacterial activity of novel oxadiazole derivatives highlights the potential of these compounds in addressing bacterial infections. Although the study does not directly mention N-(3-methoxyphenethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide, it provides insights into the antibacterial properties of structurally similar oxadiazoles, suggesting the relevance of this class of compounds in developing new antibacterial agents (Aghekyan et al., 2020).

Cytotoxicity and Anticancer Activity

Research on the cytotoxicity of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, as conducted by Hassan et al. (2014), indicates the potential of these compounds in cancer therapy. The study demonstrates the synthesis, characterization, and in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, providing a foundation for further exploration of similar compounds in cancer treatment (Hassan et al., 2014).

Structural and Optical Studies

Kumara et al. (2018) synthesized and characterized a novel pyrazole derivative, analyzing its thermal stability, molecular interactions, and non-linear optical properties. This study's detailed examination of the compound's structure and properties offers insights into the material science applications of similar oxadiazole derivatives (Kumara et al., 2018).

Antimycobacterial Activity

Gezginci et al. (1998) and (2001) investigated substituted pyridine and pyrazine derivatives for their antimycobacterial activity, highlighting the potential of oxadiazole derivatives in treating tuberculosis. These studies document the synthesis and testing of these compounds against Mycobacterium tuberculosis, indicating their potential in developing new tuberculosis treatments (Gezginci et al., 1998).

Computational and Pharmacological Evaluation

A study by Faheem (2018) on the computational and pharmacological evaluation of heterocyclic oxadiazole and pyrazole derivatives highlights the compounds' potential toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This comprehensive evaluation underlines the broad pharmacological applications of these derivatives (Faheem, 2018).

properties

IUPAC Name

N-[2-(3-methoxyphenyl)ethyl]-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3/c1-23-12-4-2-3-11(9-12)5-6-19-15(22)16-20-14(21-24-16)13-10-17-7-8-18-13/h2-4,7-10H,5-6H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBSLMKEBMBBSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNC(=O)C2=NC(=NO2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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